

A Comparative Guide to the Selectivity and Potency of Z944 versus Mibefradil

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Compound of Interest

Compound Name: Z944

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This guide provides a detailed comparison of the selectivity and potency of two notable T-type calcium channel blockers: **Z944**, a clinical-stage investigational drug, and mibefradil, a withdrawn antihypertensive agent. The information presented herein is compiled from various scientific sources to offer an objective overview supported by experimental data.

Introduction

T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) are low-voltage activated ion channels that play a crucial role in regulating neuronal excitability and other physiological processes. Their involvement in various pathological conditions, including epilepsy, neuropathic pain, and certain cancers, has made them an attractive target for drug development.^{[1][2]} **Z944** and mibefradil are two compounds that block these channels, but they exhibit significantly different profiles in terms of their selectivity and off-target effects.

Z944 is a potent and highly selective T-type calcium channel antagonist.^[3] It is known for its "clean" profile, showing minimal activity against other ion channels at concentrations effective for T-type channel blockade.^[3] In contrast, mibefradil, while initially marketed for hypertension due to its T-type channel blocking activity, was later withdrawn from the market because of significant off-target effects, most notably the potent inhibition of the metabolic enzyme CYP3A4, which led to dangerous drug-drug interactions.^{[4][5]}

Quantitative Comparison of Potency and Selectivity

The following tables summarize the inhibitory potency (IC50) of **Z944** and mibefradil against their primary targets (T-type calcium channels) and key off-target ion channels. It is important to note that the data are compiled from multiple studies and experimental conditions may vary.

Table 1: Potency against T-type Calcium Channels

Compound	Channel Subtype	IC50	Species/Cell Line	Experimental Conditions	Reference
Z944	hCaV3.1	50 - 160 nM	Recombinant	Whole-cell patch clamp	[3]
hCaV3.2	50 - 160 nM	Recombinant	Whole-cell patch clamp	[3]	
hCaV3.3	50 - 160 nM	Recombinant	Whole-cell patch clamp	[3]	
Mibefradil	α 1G (CaV3.1)	270 nM	Cloned	2 mM Ca^{2+} as charge carrier	[2]
α 1H (CaV3.2)	140 nM	Cloned	2 mM Ca^{2+} as charge carrier	[2]	
T-type Current	0.1 μM	Rat atrial cells	0.1 Hz stimulation	[3]	

Table 2: Selectivity Profile against Off-Target Ion Channels

Compound	Off-Target Channel	IC50 / Ki	Selectivity Fold (vs. T-type)	Experimental Conditions	Reference
Z944	CaV1.2 (L-type)	> 10 μ M	> 50-600 fold	Not specified	[3]
hERG	> 10 μ M	> 50-600 fold	Not specified	[3]	
NaV1.5	> 10 μ M	> 50-600 fold	Not specified	[3]	
N-type (CaV2.2)	Not specified	~200 fold	Not specified	[6]	
Mibefradil	CaV1.2 (L-type)	~3 μ M	~30-fold (resting)	Rat ventricular cells, HP -100mV	[3]
~0.1 μ M	~1-fold (depolarized)	HP -50mV	[3]		
α 1C (L-type)	~13 μ M	~12-13 fold	10 mM Ba ²⁺ as charge carrier	[2]	
NaV1.5	~3 μ M (HP -100mV)	Not specified	Whole-cell patch clamp	[7]	
~500 nM (HP -130mV)	[7]				
Delayed Rectifier K ⁺	0.3 μ M	Not specified	Human myoblasts	[8]	
Ether-à-go-go K ⁺	0.7 μ M	Not specified	Human myoblasts	[8]	
Inward Rectifier K ⁺	5.6 μ M	Not specified	Human myoblasts	[8]	

Table 3: Inhibition of Cytochrome P450 3A4 (CYP3A4)

Compound	Inhibition Parameter	Value	Assay Type	Reference
Z944	Not reported to be a significant inhibitor	-	-	-
Mibefradil	IC50	0.3 - 2 μ M	Reversible inhibition	[4]
Ki	2.3 μ M	Mechanism-based inhibition	[4]	

Experimental Protocols

The majority of the potency and selectivity data presented was obtained using the whole-cell patch-clamp electrophysiology technique. Below is a generalized protocol representative of the methods used in the cited studies.

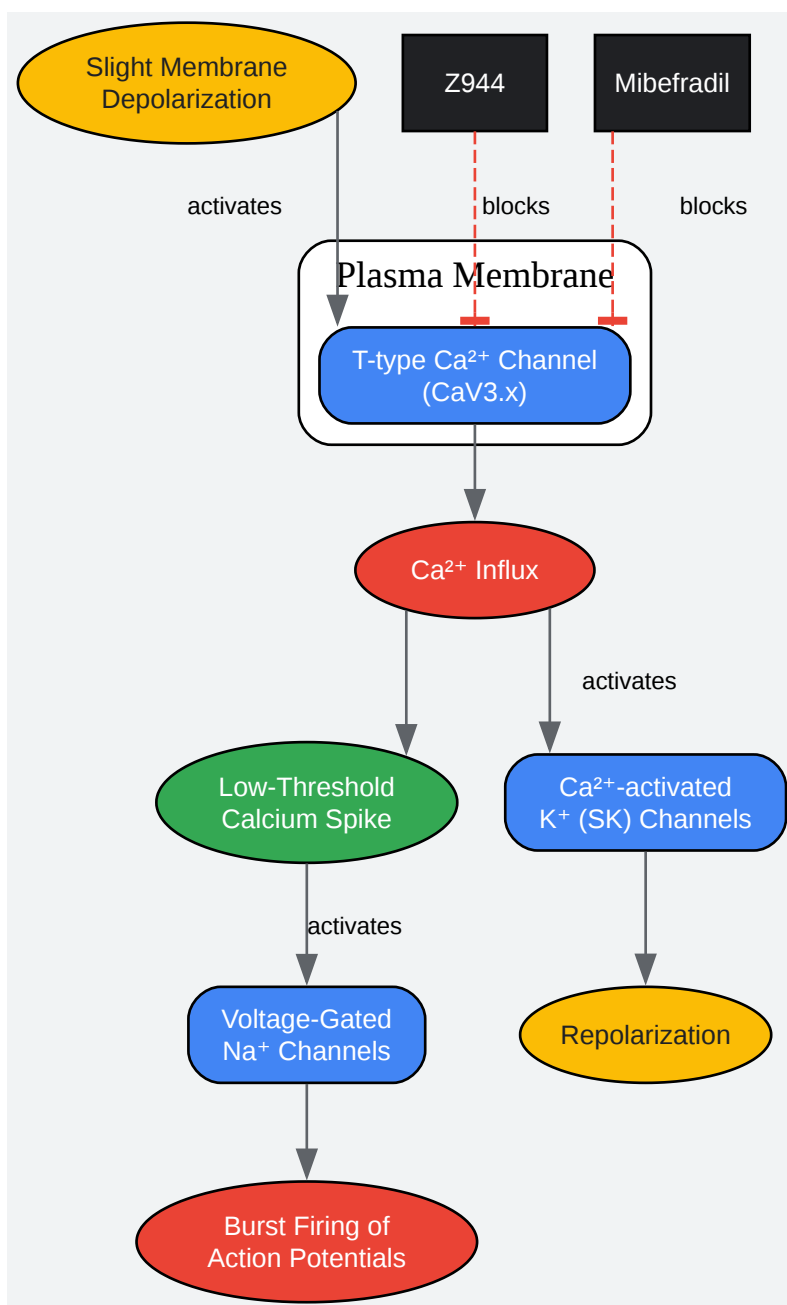
Whole-Cell Patch-Clamp Protocol for T-type Calcium Channel Inhibition Assay

- Cell Preparation: HEK293 cells stably expressing the human T-type calcium channel subtype of interest (hCaV3.1, hCaV3.2, or hCaV3.3) are cultured and prepared on glass coverslips for recording.
- Solutions:
 - External Solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 1 MgCl₂, adjusted to pH 7.4 with CsOH.
 - Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.
- Electrophysiological Recording:
 - Borosilicate glass pipettes with a resistance of 2-5 M Ω are filled with the internal solution and mounted on a patch-clamp amplifier headstage.

- A giga-ohm seal is formed between the pipette tip and the cell membrane. The cell membrane is then ruptured to achieve the whole-cell configuration.
- Cells are typically held at a hyperpolarized potential (e.g., -100 mV) to ensure the availability of T-type channels for activation.
- Voltage Protocol:
 - T-type calcium currents are elicited by a depolarizing voltage step to approximately -30 mV from the holding potential of -100 mV. This voltage step is applied at regular intervals (e.g., every 10 seconds).
- Drug Application:
 - A baseline recording of the T-type current is established.
 - The test compound (**Z944** or mibefradil) is then perfused onto the cell at increasing concentrations.
 - The steady-state block of the T-type current at each concentration is measured.
- Data Analysis:
 - The percentage of current inhibition at each drug concentration is calculated relative to the baseline current.
 - A concentration-response curve is generated, and the IC₅₀ value is determined by fitting the data to the Hill equation.

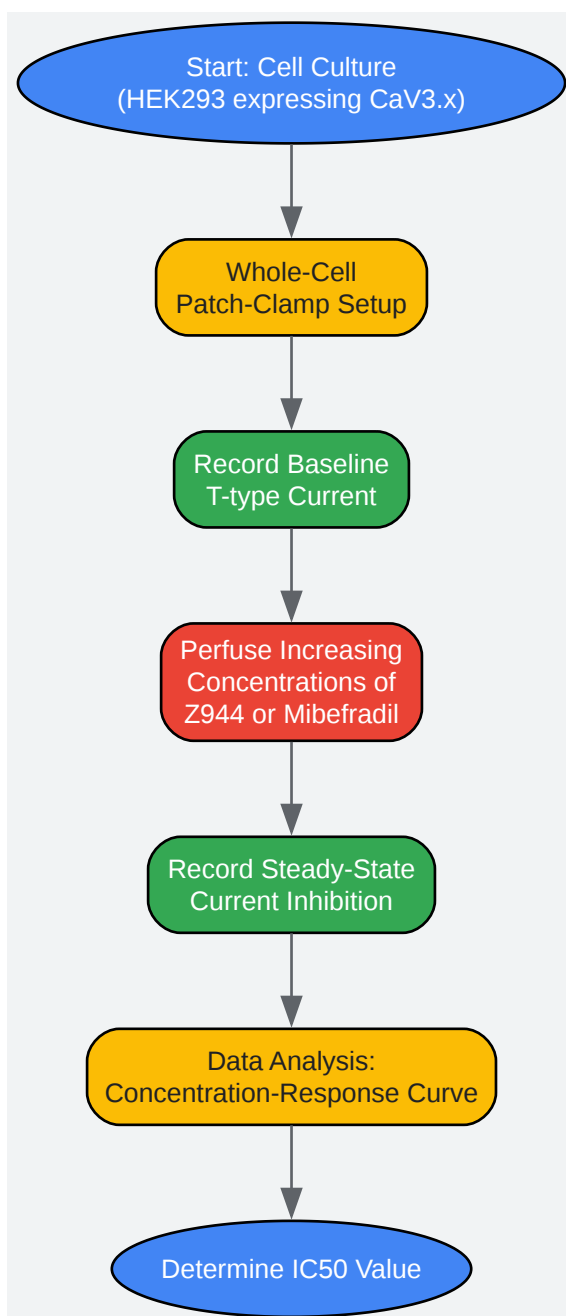
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway involving T-type calcium channels and a typical experimental workflow for characterizing channel blockers.



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Caption: Neuronal signaling pathway involving T-type calcium channels.



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Caption: Experimental workflow for IC₅₀ determination.

Discussion and Conclusion

The data clearly demonstrate that **Z944** is a highly selective T-type calcium channel blocker with a potent inhibitory activity in the nanomolar range.[3] Its selectivity, with a greater than 50 to 600-fold window over other key cardiac ion channels like CaV1.2, hERG, and NaV1.5,

suggests a lower potential for off-target cardiovascular effects.[3] This clean pharmacological profile is a significant advantage in the development of therapies targeting T-type channels.

In contrast, mibefradil exhibits a more complex pharmacological profile. While it does block T-type calcium channels with a potency that is dependent on experimental conditions, its selectivity over L-type calcium channels is modest and state-dependent.[2][3] More critically, mibefradil potently inhibits a range of other ion channels, including sodium and potassium channels, at concentrations close to its T-type channel IC50.[7][8] The most significant liability of mibefradil is its potent, mechanism-based inhibition of CYP3A4, a crucial enzyme for the metabolism of a vast number of drugs.[4] This off-target effect was the primary reason for its withdrawal from the market due to the high risk of severe drug-drug interactions.

In conclusion, for research and drug development purposes, **Z944** represents a superior tool for selectively investigating the role of T-type calcium channels due to its high potency and selectivity. Mibefradil, while historically important as an early T-type channel blocker, should be used with caution due to its broad-spectrum activity and significant off-target liabilities, particularly its interaction with CYP3A4. This comparative guide underscores the importance of a thorough selectivity and off-target assessment in the drug development process.

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